2-Chloro-4-fluoronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOOFMWRLDRDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175288 | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-50-5 | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZL4Q2H59S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Trifunctionalized Aromatic Core

An In-Depth Technical Guide to 2-Chloro-4-fluoronitrobenzene (CAS 2106-50-5)

In the landscape of modern chemical synthesis, certain molecules stand out not for their final application, but for the versatile potential they unlock. This compound, identified by its CAS number 2106-50-5, is a quintessential example of such a pivotal building block.[1] This trifunctionalized aromatic compound serves as a linchpin in the synthetic pathways leading to a diverse array of high-value products, from life-saving pharmaceuticals to advanced agrochemicals and performance materials.[1][2]

Its strategic value lies in the specific arrangement of its functional groups: a nitro group, a chlorine atom, and a fluorine atom on a benzene ring. The potent electron-withdrawing nature of the nitro group profoundly activates the ring for nucleophilic aromatic substitution (SNAr), while the two distinct halogen atoms offer opportunities for selective and sequential reactions.[3] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

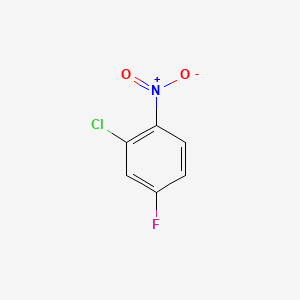

Caption: Chemical structure of this compound.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These parameters dictate storage, handling, reaction conditions, and purification strategies.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below. The compound is typically a low-melting solid, appearing as a light yellow to green crystalline powder.[2] Proper storage at refrigerated temperatures (2-8 °C) is recommended to maintain its long-term stability.[2]

| Property | Value | Source(s) |

| CAS Number | 2106-50-5 | [2][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [2][4] |

| Molecular Weight | 175.54 g/mol | [2][4] |

| Appearance | Light orange to yellow to green powder/crystal | [2][5] |

| Melting Point | 33 - 39 °C | [2][6] |

| Boiling Point | 71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg | [2][7][8] |

| Purity (Typical) | ≥ 98% (GC) | [2][5] |

| Solubility | Insoluble in water | [6] |

Spectroscopic Identity

Confirmation of the structure and purity of this compound is routinely achieved through standard spectroscopic methods. Public databases and supplier technical sheets provide access to reference spectra, including 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][9]

-

1H NMR: The proton NMR spectrum is characterized by complex multiplets in the aromatic region, corresponding to the three protons on the substituted ring.

-

19F NMR: A key technique for fluorinated compounds, 19F NMR will show a distinct signal for the single fluorine atom, with coupling to adjacent protons.

-

Mass Spectrometry: GC-MS analysis will show a molecular ion peak corresponding to the molecular weight (175.54 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.[4]

-

IR Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C-NO₂ stretching vibrations, as well as bands corresponding to C-Cl, C-F, and aromatic C-H bonds.[4]

PART 2: Synthesis and Manufacturing Insights

The most common industrial synthesis of this compound involves the direct nitration of 3-chlorofluorobenzene.[7] This is an electrophilic aromatic substitution reaction where the choice of reagents and strict control of reaction parameters are critical for achieving good yield and regioselectivity, minimizing the formation of unwanted isomers.

Causality in Synthesis: The Nitration of 3-Chlorofluorobenzene

The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing substituents. However, they are also deactivating. The nitration of 3-chlorofluorobenzene will yield a mixture of isomers, from which the desired 2-chloro-4-fluoro-1-nitrobenzene must be isolated.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 2106-50-5 [chemicalbook.com]

- 8. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound(2106-50-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoronitrobenzene

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoronitrobenzene is a halogenated nitroaromatic compound with the chemical formula C₆H₃ClFNO₂.[1][2] It serves as a critical intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1] The strategic placement of its functional groups—a nitro group, a chlorine atom, and a fluorine atom—on the benzene ring imparts unique reactivity, making it a versatile building block for complex molecular architectures.[1] Understanding the physicochemical properties of this compound is paramount for its effective and safe utilization in research and development, enabling chemists to predict its behavior in reactions, develop robust purification methods, and ensure proper handling. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and safety considerations.

Molecular and Structural Properties

The structural arrangement of substituents on the benzene ring dictates the chemical behavior of this compound. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogen atoms, significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for designing experiments, developing analytical methods, and modeling reaction kinetics.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |

| Molecular Weight | 175.54 g/mol | [1][3] |

| CAS Number | 2106-50-5 | [1][2] |

| Appearance | Light orange to yellow to green powder to crystal.[1] | [1] |

| Melting Point | 34-39 °C | [1][2][4][5] |

| Boiling Point | 71 °C at 2.3 mmHg; 236.4 °C at 760 mmHg | [1][2][4] |

| Density | 1.494 g/cm³ (predicted) | [2][4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[2] | [2] |

| Flash Point | 96.8 °C | [4] |

| Refractive Index | 1.554 | [4] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the molecule.[6][7]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C-Cl, C-F, and N-O bonds, as well as aromatic C-H and C=C stretching vibrations.[6]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.[6]

Experimental Protocols

Accurate determination of physicochemical properties is crucial. Below are standardized protocols for measuring melting point and solubility.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[9]

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Protocol Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.[8]

-

Loading : Introduce a small amount of the powdered sample into the open end of a capillary tube. The packed sample height should be 1-2 mm.[10]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Approximate Determination : If the melting point is unknown, perform a rapid heating run to get an approximate range.[9]

-

Accurate Determination : For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]

-

Observation : Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Validation : For ensuring accuracy, it is good practice to calibrate the thermometer of the apparatus using a standard compound with a known, sharp melting point.[9]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[12]

Materials:

-

This compound

-

Solvent (e.g., phosphate-buffered saline, pH 7.4)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure a saturated solution is formed.[12]

-

Equilibration : Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed.[15]

-

Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with the appropriate solvent if necessary and measure the concentration of the dissolved compound using a calibrated analytical method like UV-Vis spectroscopy or HPLC.[14][15]

-

Causality Note : The long incubation time is essential to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is achieved.[14] Low solubility can lead to poor bioavailability and is a critical parameter in the early stages of drug discovery.[14][15]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[6]

-

Precautionary Measures :

-

Always handle in a well-ventilated area or under a chemical fume hood.[16][17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]

-

Avoid breathing dust or fumes.[16]

-

Wash hands thoroughly after handling.[18]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

-

First Aid :

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties that are critical for its application in scientific research and industrial synthesis. A thorough understanding of its molecular structure, physical constants, spectroscopic signature, and safe handling procedures is essential for any professional working with this compound. The protocols and data presented in this guide offer a solid foundation for the effective and safe utilization of this compound in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(2106-50-5) 1H NMR [m.chemicalbook.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. davjalandhar.com [davjalandhar.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-fluoronitrobenzene: Molecular Structure, Properties, and Synthetic Protocols

This guide provides a comprehensive technical overview of 2-Chloro-4-fluoronitrobenzene, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, and established synthetic methodologies. The content is structured to offer not just data, but also insights into the practical application and scientific reasoning behind its use.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS number 2106-50-5, is a trifunctionalized aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its molecular architecture, featuring a nitro group and two distinct halogen substituents (chlorine and fluorine) on a benzene ring, imparts a unique reactivity profile that makes it an invaluable intermediate.[1] The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogen atoms, activates the aromatic ring for nucleophilic aromatic substitution reactions, a cornerstone of many synthetic pathways.[1][2]

This versatile compound serves as a crucial precursor in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs) for anti-inflammatory and analgesic drugs, potent agrochemicals such as pesticides and herbicides, and vibrant dyes and pigments.[1][2] Its application extends to materials science, where it is employed in the development of advanced polymers and coatings with enhanced properties.[2] Understanding the nuanced interplay of its structural features and chemical behavior is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity and predictable reactivity of this compound are directly attributable to its well-defined structure and properties.

Molecular Formula and Structure

The empirical and molecular formula for this compound is C₆H₃ClFNO₂ .[2][3] Its IUPAC name is 2-chloro-4-fluoro-1-nitrobenzene.[3][4] The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a nitro group at position 1.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2106-50-5 | [2][3] |

| Molecular Weight | 175.54 g/mol | [2][3] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |

| Melting Point | 35 - 39 °C | [2] |

| Boiling Point | 71 °C at 2.3 mmHg | [2][5][6] |

| Purity | >98.0% (GC) | [2] |

| Solubility | Soluble in DMSO (Sparingly), Methanol (Slightly) | [6] |

| Storage | Store at 2 - 8 °C in an inert atmosphere | [2][6] |

Synthesis Protocol: Nitration of 3-Chlorofluorobenzene

A common and effective method for the preparation of this compound is the nitration of 3-chlorofluorobenzene.[5] This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired isomer with acceptable yield and purity.

Rationale and Mechanistic Considerations

The directing effects of the substituents on the starting material, 3-chlorofluorobenzene, are crucial to the outcome of this synthesis. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the nitro group will preferentially add to the positions most activated (or least deactivated). The positions ortho and para to the fluorine and chlorine atoms are considered. The steric hindrance from the chlorine atom at position 3 makes substitution at position 2 more favorable than at position 4. The formation of the desired 2-chloro-4-fluoro-1-nitrobenzene isomer is a result of these combined electronic and steric influences. The use of a mixed acid system (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

3-Chlorofluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Benzene

-

Hexane

-

Sodium Carbonate Solution (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-salt bath

-

Reaction vessel with stirring and temperature control

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, prepare a mixture of sulfuric acid (1.85 mol) and nitric acid (1.85 mol).[5]

-

Cooling: Cool the acid mixture to -5°C using an ice-salt bath.[5] This low temperature is critical to control the exothermic reaction and minimize the formation of by-products.

-

Addition of Substrate: Slowly add 3-chlorofluorobenzene (1.85 mol) to the pre-cooled acid mixture while maintaining the temperature at -5°C.[5] The slow addition rate is essential to manage the reaction's exothermicity.

-

Reaction: Maintain the reaction mixture at -5°C with continuous stirring for an extended period, typically around 13 hours, to ensure complete conversion.[5]

-

Workup - Extraction: Upon completion, add benzene (200 mL) and hexane (200 mL) to the reaction mixture to extract the organic products.[5]

-

Washing: Combine the organic phases and wash them sequentially with water (300 mL), sodium carbonate solution (300 mL) to neutralize any remaining acid, and finally with water again (300 mL).[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvents by distillation under reduced pressure.[5]

-

Purification: The resulting residue, a mixture of isomers, can be purified by distillation to isolate the desired this compound.[5] Further purification can be achieved by crystallization to obtain the 4-nitro isomer with a melting point of 36°C-38°C.[5]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[7][8]

-

Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage: Store in a locked, well-ventilated place.[8][9] Keep containers securely sealed when not in use.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound stands out as a pivotal intermediate in organic synthesis, offering a gateway to a multitude of complex molecules with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique trifunctionalized structure provides a reactive handle for chemists to build molecular complexity. A thorough understanding of its molecular structure, physicochemical properties, and synthetic methodologies, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | 2106-50-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-fluoronitrobenzene

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Chloro-4-fluoronitrobenzene (CAS No. 2106-50-5), a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3] We will dissect the two predominant synthesis routes: the direct nitration of 1-chloro-3-fluorobenzene and the halogen exchange (Halex) reaction starting from 2,4-dichloronitrobenzene. This document is intended for researchers, synthetic chemists, and process development professionals, offering not only detailed experimental protocols but also a nuanced discussion of the underlying chemical principles, reaction mechanisms, and practical considerations for each pathway. Our focus is on providing actionable insights to enable the efficient and safe laboratory-scale synthesis and scale-up of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

This compound is a trifunctionalized aromatic compound whose value lies in the versatile reactivity of its constituent groups.[2] The presence of chloro, fluoro, and nitro moieties on the benzene ring allows for a range of selective chemical transformations, making it an indispensable precursor for more complex molecules.[1][2]

The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[4] This electronic feature makes the chloro and fluoro substituents susceptible to displacement by various nucleophiles, a cornerstone of modern organic synthesis.[4] Consequently, this compound is a crucial starting material in the synthesis of a variety of commercial products, including:

-

Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the development of drugs targeting inflammation and pain.[2]

-

Agrochemicals: Its unique reactivity profile is leveraged in the creation of potent herbicides and pesticides.[1][2]

-

Dyes and Pigments: The compound is a precursor in the synthesis of a spectrum of vibrant dyes.[1][2]

-

Materials Science: It is also utilized in the development of advanced materials with enhanced properties.[2]

The strategic positioning of the functional groups on the aromatic ring dictates the regioselectivity of subsequent reactions, offering chemists a powerful tool for molecular design. This guide will illuminate the most practical methods for obtaining this pivotal intermediate.

Synthesis Pathway I: Electrophilic Aromatic Substitution via Nitration of 1-Chloro-3-fluorobenzene

The most direct route to this compound is the electrophilic aromatic substitution (EAS) of 1-chloro-3-fluorobenzene. In this reaction, the aromatic ring is attacked by a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insights and Regioselectivity

The directing effects of the existing substituents on the benzene ring are paramount in determining the isomeric distribution of the product. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons to the aromatic ring, stabilizing the arenium ion intermediate. However, they are also deactivating groups due to their inductive electron-withdrawing nature.

In the case of 1-chloro-3-fluorobenzene, the incoming electrophile (NO₂⁺) will be directed to the positions ortho and para to both the chloro and fluoro groups. The primary product, this compound, results from nitration at the position para to the fluorine and ortho to the chlorine. The formation of other isomers, such as 3-chloro-4-fluoronitrobenzene, is also possible.[5]

Diagram 1: Nitration of 1-Chloro-3-fluorobenzene

References

2-Chloro-4-fluoronitrobenzene reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Chloro-4-fluoronitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 2106-50-5) is a pivotal trifunctionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its value is derived from the specific arrangement of its functional groups: a strongly electron-withdrawing nitro group and two distinct halogen atoms (chlorine and fluorine) on the benzene ring. This unique configuration imparts a predictable and exploitable reactivity profile, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] This guide provides an in-depth analysis of the molecule's core reactivity, focusing on the interplay between its functional groups and offering field-proven insights into its application in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The nitro group, positioned at C1, is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][4] The chlorine atom at the ortho position (C2) and the fluorine atom at the para position (C4) are the primary sites for nucleophilic attack.

| Property | Value | Source |

| CAS Number | 2106-50-5 | [2][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [2][5] |

| Molecular Weight | 175.54 g/mol | [2][5] |

| Appearance | Light orange to yellow powder/crystal | [2] |

| Melting Point | 35 - 39 °C | [2] |

| Boiling Point | 71 °C @ 2.3 mmHg | [2][6][7] |

| IUPAC Name | 2-chloro-4-fluoro-1-nitrobenzene | [5] |

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups. A skilled chemist can address these sites selectively or in sequence to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most significant reaction of this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, facilitating the attack of nucleophiles.[3][8]

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] First, the nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][8] The nitro group is crucial as it stabilizes this intermediate by delocalizing the negative charge, particularly when it is ortho or para to the site of attack.[8][10] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

A critical aspect of this molecule's reactivity is regioselectivity: will the nucleophile replace the chlorine or the fluorine?

-

Leaving Group Ability : In many SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex.[9][10] However, the nature of the halogen leaving group is also important. While fluorine is more electronegative, activating the ring more strongly towards attack, chlorine is generally a better leaving group.[3]

-

Positional Activation : The nitro group is ortho to the chlorine and para to the fluorine. Both positions are strongly activated.

-

Practical Outcome : In many standard conditions, the chlorine atom at the C2 position is preferentially substituted due to its superior ability as a leaving group.[3] This allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.[3]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Field Insights: The choice of solvent and temperature is critical in controlling the selectivity. Aprotic polar solvents like DMSO or DMF are often used to solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity.

Exemplary Protocol: Synthesis of 2-(Alkylamino)-4-fluoronitrobenzene

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Addition: Add potassium carbonate (1.5 eq.) as a base, followed by the slow addition of the desired primary or secondary amine (1.1 eq.).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product will often precipitate and can be collected by filtration.

-

Purification: Wash the crude solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's properties and opens up new synthetic avenues, such as amide bond formation or diazotization reactions. This reduction must be performed with care to preserve the halogen substituents.

Comparison of Reduction Methodologies

| Method | Reagents & Conditions | Advantages | Disadvantages & Causality |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, Ethanol/Ethyl Acetate | High yield, clean reaction. | High risk of dehalogenation. Palladium catalysts are highly active and can readily cleave C-Cl bonds, reducing the yield of the desired haloaniline. |

| Catalytic Hydrogenation | H₂ (gas), Raney Nickel, Methanol | Effective for nitro reduction. | Lower risk of dehalogenation. Raney Nickel is generally less prone to causing dehalogenation of aryl chlorides compared to Pd/C, making it a better choice for this substrate.[11] |

| Metal/Acid Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | Cost-effective, scalable, and often preserves halogens. | Generates iron sludge waste, which can complicate workup and purification. |

| Stannous Chloride | SnCl₂·2H₂O, HCl, Ethanol | Mild conditions, good functional group tolerance.[11] | Stoichiometric amounts of tin salts are required, leading to metallic waste. |

Field Insights: For substrates sensitive to dehalogenation, reduction with iron powder in the presence of an electrolyte like ammonium chloride is a robust and field-proven method that balances efficacy with selectivity.

Caption: Synthetic pathways following nitro group reduction.

Strategic Synthesis: A Sequential Approach

The true power of this compound is realized in multi-step syntheses where its functional groups are addressed sequentially. A common strategy involves performing the SNAr reaction first, followed by the reduction of the nitro group. This approach allows for the construction of highly functionalized aniline derivatives that are precursors to a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][12]

Caption: Multi-step synthesis strategy using this compound.

This sequential methodology is fundamental to creating libraries of compounds for drug discovery. For instance, reacting the starting material with various amines (Step 1) and then reducing the nitro group (Step 2) generates a diverse set of substituted anilines, which can then be used in further reactions to build complex heterocyclic scaffolds like benzothiazoles.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is harmful or toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[5][13]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or fumes.[13]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7]

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is dominated by the powerful activating effect of its nitro group. Its utility lies in the chemist's ability to selectively target either the chloro or fluoro substituent via nucleophilic aromatic substitution and to subsequently transform the nitro group into a synthetically versatile amine. This predictable, stepwise reactivity makes it a cornerstone for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of the principles governing its reactions is essential for any researcher aiming to leverage this potent chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2106-50-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

IUPAC name and synonyms for 2-Chloro-4-fluoronitrobenzene

An In-Depth Technical Guide to 2-Chloro-4-fluoronitrobenzene: Synthesis, Reactivity, and Applications for Research Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available building blocks, trifunctionalized aromatic intermediates offer a unique convergence of reactivity and versatility. This compound (CAS No: 2106-50-5) stands out as a pivotal intermediate, particularly for professionals in drug development, agrochemical synthesis, and materials science.[1][2] Its carefully orchestrated arrangement of a nitro group and two distinct halogen atoms on a benzene ring provides a platform for highly selective and sequential chemical transformations.

This guide, prepared from the perspective of a senior application scientist, delves into the core technical aspects of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity in key transformations, and its practical application in the development of complex, high-value molecules.

Chemical Identity and Nomenclature

Accurate identification is the foundation of reproducible science. The compound is systematically named according to IUPAC conventions, though several synonyms are prevalent in commercial and historical literature.

IUPAC Name: 2-chloro-4-fluoro-1-nitrobenzene[3][4]

Common Synonyms:

-

This compound

-

4-Fluoro-2-chloronitrobenzene[4]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 2106-50-5 | [3][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [3][6] |

| Molecular Weight | 175.54 g/mol | [3][6] |

| PubChem CID | 75017 | [3][6] |

| EC Number | 218-286-2 | [3] |

| InChI Key | KQOOFMWRLDRDAX-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical state and solubility of an intermediate dictate its handling, reaction setup, and purification strategies. This compound is typically a low-melting solid, allowing it to be handled as a powder or a molten liquid.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White to light yellow or orange crystalline powder/lump.[6] | Color can vary slightly based on purity. |

| Melting Point | 35 - 39 °C | [6] |

| Boiling Point | 71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg | [5][6] |

| Density | ~1.494 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, benzene, and ethanol.[7] |

Synthesis: A Study in Regioselectivity

The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution, where controlling the position of the incoming nitro group (regioselectivity) is paramount. The most common route involves the nitration of 1-chloro-3-fluorobenzene.[8]

The choice of starting material is critical. The chlorine and fluorine atoms are ortho, para-directing activators (due to lone pair donation) but are also deactivating (due to induction). The nitro group, a strong electrophile (NO₂⁺), will preferentially add to the positions most activated and least sterically hindered. The synthesis must carefully balance reaction conditions to favor the formation of the desired 2-chloro-4-fluoro-1-nitrobenzene isomer over others.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system. Each step includes a rationale and an expected outcome, ensuring process control.

-

Reactor Preparation:

-

Action: A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is dried in an oven and cooled under a stream of dry nitrogen.

-

Causality: The exclusion of moisture is critical to prevent unwanted side reactions with the mixed acid.

-

-

Mixed Acid Preparation:

-

Action: In the reaction flask, carefully add 92.5 g (0.925 mol) of concentrated sulfuric acid. Cool the flask to -5°C in an ice-salt bath.

-

Action: Slowly add 83 g (0.925 mol) of concentrated nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 0°C.

-

Causality: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the key reacting species. This process is highly exothermic and requires strict temperature control to prevent runaway reactions and degradation.

-

-

Nitration Reaction:

-

Action: Once the mixed acid is cooled and stable at -5°C, begin the dropwise addition of 120 g (0.92 mol) of 1-chloro-3-fluorobenzene. Maintain the temperature at -5°C throughout the addition.[8]

-

Action: After addition is complete, maintain stirring at -5°C for an additional 3.5 to 13 hours.[8]

-

Causality: Low temperature is crucial for controlling the regioselectivity. It minimizes the formation of dinitro- and other isomeric byproducts by reducing the overall reaction rate and allowing the subtle directing effects of the halogens to dominate.

-

-

Workup and Extraction:

-

Action: Once the reaction is complete (monitored by TLC or GC), slowly pour the reaction mixture onto crushed ice.

-

Action: Transfer the mixture to a separatory funnel. Extract the product with benzene or another suitable organic solvent (2 x 100 mL).[8]

-

Action: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.

-

Causality: The quench on ice dilutes the acid and precipitates the organic product. The basic wash is essential to remove acid catalysts, which could interfere with purification.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Action: The resulting crude oil (a mixture of isomers) is purified by fractional distillation under vacuum, followed by crystallization to isolate the pure 4-nitro isomer.[8]

-

Causality: The different isomers have distinct physical properties (boiling and melting points), which allows for their separation through physical methods.

-

Core Applications & Reaction Logic

The utility of this compound stems from the differential reactivity of its functional groups, primarily in Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][6]

-

Activating Group: The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex.

-

Leaving Groups: Both chlorine and fluorine can act as leaving groups. In SₙAr, fluorine is typically a better leaving group than chlorine due to the higher polarization of the C-F bond, making the carbon atom more electrophilic. The position of attack (ortho or para to the nitro group) is highly favored.

This predictable reactivity makes it an invaluable precursor for synthesizing pharmaceuticals and agrochemicals.[6][9] It is a key building block for anti-inflammatory agents, analgesics, and various heterocyclic compounds.[6][8]

Diagram: Role in SₙAr Reactions

Caption: General scheme for SₙAr reactions using the title compound.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements:

-

Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin and serious eye irritation.[3]

Standard Laboratory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation: Handle exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6][12] Recommended storage temperature is often 2-8°C.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Diagram: Basic Spill Response Workflow

Caption: A simplified workflow for responding to a laboratory spill.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctionalized nature provides a robust and predictable platform for complex organic synthesis. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, the nuanced logic of its reactivity in SₙAr reactions, and its stringent safety protocols is not merely academic—it is essential for innovation, efficiency, and safety in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [zjjtxc.com]

- 3. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound | 2106-50-5 [chemicalbook.com]

- 9. sparrow-chemical.com [sparrow-chemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-4-fluoronitrobenzene

This guide provides a comprehensive analysis of the melting and boiling points of 2-Chloro-4-fluoronitrobenzene (CAS No: 2106-50-5), a key intermediate in the pharmaceutical and agrochemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the principles and methodologies for determining these critical physical properties.

Executive Summary: The Physicochemical Profile of this compound

This compound is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₂. Its utility as a synthetic building block necessitates a thorough understanding of its physical properties, primarily its melting and boiling points. These parameters are fundamental for process design, purification, and ensuring the stability and purity of synthesized products. This guide will delve into the reported values for these properties, the underlying molecular influences, and the rigorous experimental procedures for their determination.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its handling and application in synthesis. Below is a summary of reported values from various chemical suppliers.

| Physical Property | Reported Value | Conditions |

| Melting Point | 35 - 39 °C | Atmospheric Pressure |

| 34 - 37 °C[1][2] | Atmospheric Pressure | |

| 32 - 37 °C[3] | Atmospheric Pressure | |

| Boiling Point | 236.4 °C | 760 mmHg (Atmospheric Pressure)[1] |

| 71 °C | 2.3 mmHg (Reduced Pressure)[2][4][5] |

The variation in the melting point range is typical and can be attributed to minor differences in purity. A pure crystalline compound generally exhibits a sharp melting point with a narrow range of 0.5-1.0°C. The boiling point is reported at both atmospheric and reduced pressures, a common practice for compounds that may decompose at higher temperatures.

The Molecular Basis for Phase Transitions in this compound

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[6][7] For this compound, these forces are a composite of dipole-dipole interactions and van der Waals dispersion forces.

-

Dipole-Dipole Interactions: The presence of highly electronegative fluorine, chlorine, and the nitro group (NO₂) creates a significant molecular dipole moment. The electron-withdrawing nature of these substituents polarizes the benzene ring, leading to electrostatic attractions between neighboring molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the intermolecular attractions. The size and surface area of the molecule influence the strength of these forces.[8]

The specific arrangement of the chloro, fluoro, and nitro groups on the benzene ring also influences how the molecules pack in a crystal lattice, which in turn affects the melting point. Symmetrical molecules tend to pack more efficiently, leading to stronger intermolecular forces and higher melting points.[9]

Experimental Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. The presence of impurities typically leads to a depression and broadening of the melting point range. The capillary method, using either a Thiele tube or a modern melting point apparatus, is the standard technique.[10]

Causality Behind Experimental Choices

The choice of the capillary method is based on its accuracy, reproducibility, and the small sample size required.[11] The key to an accurate determination is a slow heating rate (approximately 1-2°C per minute) near the expected melting point. This ensures that the temperature of the heating medium and the sample are in thermal equilibrium. A rapid initial heating can be employed to quickly determine an approximate melting point, followed by a more careful, slower determination.[2]

Step-by-Step Protocol: Melting Point Determination via Thiele Tube

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[12]

-

Apparatus Assembly: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to just above the side arm.

-

Immersion: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil. The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[1]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heat distribution.[13]

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first signs of melting appear (T1) and the temperature at which the last crystal melts (T2). This range (T1-T2) is the melting point range.

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] For compounds like this compound, which have a relatively high boiling point at atmospheric pressure, determination under reduced pressure is often preferred to prevent thermal decomposition.

Causality Behind Experimental Choices

The capillary method for boiling point determination is a micro-scale technique that is both accurate and requires a small amount of the sample.[4] The principle relies on observing the temperature at which the vapor pressure inside an inverted capillary tube equals the external pressure. As the liquid is heated, the air and then the vapor of the substance fill the capillary. When the heating is stopped and the apparatus cools, the liquid is drawn back into the capillary at the moment the external pressure equals the vapor pressure of the liquid; this temperature is the boiling point.[15]

Step-by-Step Protocol: Micro-Boiling Point Determination

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube or fusion tube.

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[15]

-

Apparatus Assembly: Attach the test tube to a thermometer.

-

Heating: Heat the sample in a Thiele tube or a similar heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of trapped air and then the vaporization of the liquid.[5]

-

Cooling and Recording: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Identification: Observe the capillary tube closely. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid at the given pressure.[14][15]

Workflow Diagram: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Safety and Handling

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[12][16] It also causes skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[17]

Conclusion

The melting and boiling points of this compound are fundamental physical properties that are critical for its application in scientific research and industrial synthesis. A thorough understanding of the principles behind phase transitions and the meticulous application of experimental techniques are paramount for obtaining accurate and reliable data. This guide provides the necessary theoretical background and practical protocols to empower researchers and professionals in their work with this important chemical intermediate.

References

- 1. timstar.co.uk [timstar.co.uk]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. chemconnections.org [chemconnections.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Supplemental Topics [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. labcomercial.com [labcomercial.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-fluoronitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles, experimental determination, and theoretical considerations regarding the solubility of 2-chloro-4-fluoronitrobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document navigates the critical aspects of solubility, offering both foundational knowledge and practical methodologies. In the absence of extensive published quantitative solubility data for this compound, this guide emphasizes the establishment of robust experimental protocols and the application of chemical principles to predict and understand solubility behavior.

Introduction: The Significance of this compound and Its Solubility

This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a nitro group and halogen substituents, imparts unique reactivity that is leveraged in various synthetic pathways. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and ensuring efficient process scale-up. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental workflows for its determination, and discuss the expected solubility trends of this compound based on its physicochemical properties.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO₂ | [2] |

| Molecular Weight | 175.54 g/mol | [2] |

| Melting Point | 35 - 39 °C | [1] |

| Boiling Point | 71 °C at 2.3 mmHg | [1][3] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

-

Molecular Structure:

Caption: Molecular Structure of this compound.

The presence of the electron-withdrawing nitro group and the electronegative halogen atoms (chlorine and fluorine) makes the benzene ring electron-deficient. This electronic characteristic, along with the overall polarity of the molecule, governs its interactions with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by both enthalpic and entropic factors.

Solvent Polarity and Intermolecular Forces

The solubility of this compound will be dictated by the interplay of intermolecular forces between the solute and the solvent molecules. These forces include:

-

Dipole-Dipole Interactions: this compound is a polar molecule due to the presence of C-Cl, C-F, and N-O bonds. Polar solvents will interact favorably with these dipoles.

-

Van der Waals Forces: These are present in all molecular interactions and will contribute to the overall solubility.

-

Hydrogen Bonding: While this compound does not have hydrogen bond donating capabilities, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents like alcohols.

Predicting Solubility Trends

Based on these principles, we can anticipate the following solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with the nitro group.

-

Low Solubility: Expected in nonpolar solvents such as hexane and toluene, where the intermolecular forces are predominantly weak van der Waals forces, which may not be strong enough to overcome the crystal lattice energy of the solid solute.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following section provides detailed protocols for accurately measuring the solubility of this compound.

General Experimental Workflow

The determination of solubility typically involves preparing a saturated solution at a constant temperature, followed by quantitative analysis of the solute concentration.

Caption: General workflow for experimental solubility determination.

Gravimetric Method: A Step-by-Step Protocol

The gravimetric method is a straightforward and reliable technique for determining solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Equilibration:

-

Maintain a constant temperature throughout the equilibration period using a thermostatically controlled water bath or incubator. Temperature fluctuations can significantly affect solubility.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step should be performed quickly to minimize temperature changes.

-

-

Quantitative Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered supernatant to the pre-weighed dish and record the total weight.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

-

Calculation:

-

Mass of solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Spectroscopic Method (UV-Vis) Protocol

This method is suitable for compounds with a chromophore, such as this compound, and is often faster than the gravimetric method.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and perform equilibration and phase separation as described in the gravimetric method (Sections 4.2.1 - 4.2.3).

-

Carefully dilute a known volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.

Template for Solubility Data

The following table provides a template for recording and presenting solubility data for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Other Solvents |

Conclusion

References

Whitepaper: Unlocking Synthetic Pathways: The Potent Electron-Withdrawing Effects of the Nitro Group in 2-Chloro-4-fluoronitrobenzene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoronitrobenzene (CAS: 2106-50-5) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its synthetic utility is not arbitrary; it is a direct consequence of the profound electronic influence exerted by the nitro (-NO₂) group on the aromatic ring. This guide provides a detailed examination of the core principles governing the reactivity of this molecule. We will dissect the dual-mode electron-withdrawing nature of the nitro group, explore its decisive role in activating the molecule for nucleophilic aromatic substitution (SNAr), and provide practical, field-proven insights into leveraging this reactivity for complex molecular construction.

The Architect of Reactivity: Understanding the Nitro Group's Electronic Influence

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in the synthetic chemist's toolkit.[2][3] Its ability to decrease electron density on an aromatic ring is not monolithic but a synergistic combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.[4]

The Inductive Effect (-I): Through-Sigma Bond Polarization

The inductive effect is transmitted through the sigma (σ) bond framework of the molecule.[5] The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole that pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring.[3] This effect is distance-dependent, weakening with each additional bond, but it provides a foundational level of electron deficiency to the entire ring system.[6]

The Resonance Effect (-M or -R): Through-Pi System Delocalization

More significant is the resonance (or mesomeric) effect, which involves the delocalization of π-electrons across the molecule.[7] The nitro group can actively withdraw electron density from the aromatic π-system, particularly from the ortho and para positions relative to its point of attachment.[8][9] This is possible because the π-electrons of the ring can be delocalized onto the electronegative oxygen atoms of the nitro group, as depicted in the resonance structures of nitrobenzene.[10] This delocalization creates regions of significant partial positive charge at the ortho and para carbons, making them highly susceptible to attack by electron-rich species (nucleophiles).[11]

Figure 1: Dual electronic effects of the nitro group.

Activating the Arena: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic, not nucleophilic, substitution. However, the presence of a potent EWG like the nitro group fundamentally alters this reactivity profile, activating the ring for Nucleophilic Aromatic Substitution (SNAr).[12][13] This reaction is the cornerstone of this compound's utility.

The SNAr mechanism is a two-step addition-elimination process:

-

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.[14]

The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[6][15] The stability of this intermediate is therefore paramount to the reaction's success. This is where the strategic placement of the nitro group in this compound becomes critical. The nitro group is positioned ortho to the chlorine atom, an ideal location to stabilize the negative charge of the Meisenheimer complex through resonance.[11][16] The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.[12]

Figure 2: SNAr mechanism highlighting nitro group stabilization.

Regioselectivity: A Tale of Two Halogens

A key question for any drug development professional is that of selectivity. In this compound, we have two potential leaving groups: chlorine and fluorine. The regioselectivity of the SNAr reaction is dictated by two opposing factors:

-

Leaving Group Ability: In traditional SN1 and SN2 reactions, iodide is a better leaving group than chloride, which is better than fluoride. However, in SNAr, the trend is often reversed. The rate-determining step is the nucleophilic attack, not the loss of the leaving group.[12]

-

Electronegativity and Bond Strength: The C-F bond is stronger and fluorine is more electronegative than chlorine. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack.

In the case of this compound, the nitro group is ortho to the chlorine and meta to the fluorine. As resonance stabilization is most effective from the ortho and para positions, the carbon bearing the chlorine is significantly more activated toward nucleophilic attack.[11][17] Therefore, under most kinetic conditions, nucleophilic substitution preferentially occurs at the chlorine-bearing carbon. This predictable regioselectivity is a crucial asset in multi-step synthesis.[18][19]

Quantitative Insights and Physical Properties

The electron-withdrawing strength of a substituent can be quantified using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.[20] The nitro group possesses one of the highest positive σ values, underscoring its powerful activating effect in SNAr reactions.[21][22]

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [23] |

| Molecular Weight | 175.54 g/mol | [23][24] |

| Melting Point | 35 - 39 °C | [24] |

| Boiling Point | 71 °C / 2.3 mmHg | [24][25] |

| CAS Number | 2106-50-5 | [1] |

| Hammett Constant (σp) | +0.78 | [22] |

| Hammett Constant (σm) | +0.71 | [22] |

Table 1: Physicochemical Properties and Hammett Constants for this compound and the Nitro Group.

Experimental Protocol: A Self-Validating SNAr Workflow